Product packaging for Nobotanin K(Cat. No.:CAS No. 119683-39-5)

Nobotanin K

Cat. No.: B058634
CAS No.: 119683-39-5
M. Wt: 3744.6 g/mol
InChI Key: SBXMDNAULQWWDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nobotanin K is a specific and potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of the insulin and leptin signaling pathways. This ellagitannin, sourced from natural origins, has emerged as a critical research tool for elucidating the complex mechanisms of insulin resistance and energy homeostasis. Its primary mechanism of action involves the selective inhibition of PTP1B, which enhances insulin receptor phosphorylation and downstream signaling, thereby sensitizing cells to insulin. Furthermore, by potentiating leptin signaling in the hypothalamus, this compound offers a unique pharmacological approach to study the central regulation of appetite and body weight. Researchers utilize this compound in metabolic disease studies, particularly in models of type 2 diabetes and obesity, to investigate novel therapeutic strategies. It is also valuable in biochemical assays for high-throughput screening and in structural biology to characterize the PTP1B active site. Supplied as a high-purity, stable solid, this compound is rigorously quality-controlled to ensure consistent performance in your in vitro and cellular research applications. This product is intended for laboratory research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C164H110O104 B058634 Nobotanin K CAS No. 119683-39-5

Properties

CAS No.

119683-39-5

Molecular Formula

C164H110O104

Molecular Weight

3744.6 g/mol

IUPAC Name

[3,4,5,20,21,22-hexahydroxy-8,17-dioxo-11-(3,4,5-trihydroxybenzoyl)oxy-13-[(3,4,5-trihydroxybenzoyl)oxymethyl]-9,12,16-trioxatetracyclo[16.4.0.02,7.010,15]docosa-1(22),2,4,6,18,20-hexaen-14-yl] 2-[[7-[6-[[20-[6-[(7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl)oxycarbonyl]-2,3,4-trihydroxyphenoxy]-3,4,5,21,22-pentahydroxy-8,17-dioxo-11-(3,4,5-trihydroxybenzoyl)oxy-13-[(3,4,5-trihydroxybenzoyl)oxymethyl]-9,12,16-trioxatetracyclo[16.4.0.02,7.010,15]docosa-1(22),2,4,6,18,20-hexaen-14-yl]oxycarbonyl]-2,3,4-trihydroxyphenoxy]-8,9,12,13,14,29,30,33,34,35-decahydroxy-4,17,25,38-tetraoxo-20-(3,4,5-trihydroxybenzoyl)oxy-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-28-yl]oxy]-3,4,5-trihydroxybenzoate

InChI

InChI=1S/C164H110O104/c165-50-1-30(2-51(166)91(50)187)141(222)242-26-75-131(135-138(161(249-75)265-143(224)32-5-54(169)93(189)55(170)6-32)262-152(233)40-16-65(180)100(196)115(211)83(40)82-39(151(232)258-135)15-64(179)99(195)114(82)210)255-158(239)47-20-69(184)105(201)123(219)126(47)246-72-23-44-88(120(216)108(72)204)85-37(13-62(177)102(198)117(85)213)149(230)253-129-77(29-245-147(44)228)251-163(267-145(226)34-9-58(173)95(191)59(174)10-34)137-133(129)259-156(237)45-24-73(109(205)121(217)89(45)86-42(154(235)261-137)18-67(182)103(199)118(86)214)247-127-48(21-70(185)106(202)124(127)220)159(240)256-132-76(27-243-142(223)31-3-52(167)92(188)53(168)4-31)250-162(266-144(225)33-7-56(171)94(190)57(172)8-33)139-136(132)260-157(238)46-25-74(110(206)122(218)90(46)87-43(155(236)263-139)19-68(183)104(200)119(87)215)248-128-49(22-71(186)107(203)125(128)221)160(241)268-164-140-134(257-150(231)38-14-63(178)98(194)113(209)81(38)84-41(153(234)264-140)17-66(181)101(197)116(84)212)130-78(252-164)28-244-146(227)35-11-60(175)96(192)111(207)79(35)80-36(148(229)254-130)12-61(176)97(193)112(80)208/h1-25,75-78,129-140,161-221H,26-29H2

InChI Key

SBXMDNAULQWWDX-UHFFFAOYSA-N

SMILES

C1C2C(C3C(C(O2)OC(=O)C4=CC(=C(C(=C4OC5=C(C(=C6C(=C5)C(=O)OC7C(C(OC(C7OC(=O)C8=CC(=C(C(=C8OC9=C(C(=C2C(=C9)C(=O)OC4C5C(COC(=O)C7=CC(=C(C(=C7C7=C(C(=C(C=C7C(=O)O5)O)O)O)O)O)OC5=C(C(=C(C=C5C(=O)OC5C(OC(C7C5OC(=O)C5=CC(=C(C(=C5C5=C(C(=C(C=C5C(=O)O7)O)O)O)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)COC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)O)OC(C4OC(=O)C4=CC(=C(C(=C42)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)O)O)O)COC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C26)O)O)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O3)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O

Canonical SMILES

C1C2C(C3C(C(O2)OC(=O)C4=CC(=C(C(=C4OC5=C(C(=C6C(=C5)C(=O)OC7C(C(OC(C7OC(=O)C8=CC(=C(C(=C8OC9=C(C(=C2C(=C9)C(=O)OC4C5C(COC(=O)C7=CC(=C(C(=C7C7=C(C(=C(C=C7C(=O)O5)O)O)O)O)O)OC5=C(C(=C(C=C5C(=O)OC5C(OC(C7C5OC(=O)C5=CC(=C(C(=C5C5=C(C(=C(C=C5C(=O)O7)O)O)O)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)COC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)O)OC(C4OC(=O)C4=CC(=C(C(=C42)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)O)O)O)COC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C26)O)O)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O3)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O

Synonyms

nobotanin K

Origin of Product

United States

Advanced Structural Characterization of Nobotanin K

Elucidation of the Tetrameric Structure and Its Constituent Monomers

Nobotanin K is a tetrameric ellagitannin, meaning it is composed of four monomeric ellagitannin units linked together. mdpi.comresearchgate.net Plants within the Melastomataceae family are known to produce a significant number of oligomeric ellagitannins, with twenty-two compounds, designated nobotanins A through V, having been isolated and structurally identified. mdpi.com These range from monomers to dimers, trimers, and tetramers. mdpi.com

The structure of this compound was initially characterized in 1995, revealing it as a tetramer formed from the combination of common monomeric units, specifically casuarictin (B1680760) and pterocarinin C. researchgate.netmdpi.com The biosynthesis of this compound is thought to involve the oligomerization of these two precursors. mdpi.com The monomeric units are themselves complex, typically featuring a D-glucose core esterified with galloyl groups and hexahydroxydiphenoyl (HHDP) groups. mdpi.com The connection between these monomeric units in oligomers like this compound is often established through the formation of a valoneoyl group, which is a type of C-O digallate structure. mdpi.comresearchgate.net Specifically, in this compound, three such C-O digallate structures are present. mdpi.com

Spectroscopic Methodologies in Comprehensive Structure Determination

The determination of the complex structure of this compound and its constituent monomers has been heavily reliant on a suite of advanced spectroscopic techniques. researchgate.net These methods provide detailed information about the connectivity of atoms and the spatial arrangement of different parts of the molecule.

A variety of NMR techniques have been indispensable in piecing together the structure of this compound.

¹H-NMR (Proton NMR): This technique helps to identify the number and types of hydrogen atoms in the molecule. For instance, in the analysis of related nobotanins, ¹H-NMR spectra revealed the presence of specific proton signals corresponding to the glucose core, galloyl groups, HHDP groups, and valoneoyl groups. pharm.or.jp The coupling constants (J values) between adjacent protons, such as the 8.5 Hz coupling observed for the anomeric proton (H-1) of glucose units in related structures, are indicative of a β-d-glucopyranose in a 4C1 conformation. researchgate.net

¹³C-NMR (Carbon-13 NMR): This method provides information about the carbon skeleton of the molecule. In conjunction with ¹H-NMR, it allows for the complete assignment of all carbon and proton signals. For example, the anomeric carbon signals in related nobotanins appear at distinct chemical shifts, confirming the presence of multiple glucose residues. researchgate.net

2D-NMR Techniques:

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy): These experiments are used to establish proton-proton correlations, helping to trace the connectivity within individual sugar residues and other molecular fragments. researchgate.netresearchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation): These techniques are crucial for correlating proton signals with their directly attached carbon atoms (HMQC) and with carbons that are two or three bonds away (HMBC). mdpi.comresearchgate.net HMBC, in particular, is vital for determining the linkages between the different monomeric units and the positions of the acyl groups on the glucose core. mdpi.com For example, HMBC analysis of an acetylated derivative of a related compound showed correlations that were key to determining the structure of the HHDP moiety. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule. researchgate.net

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment helps to distinguish between CH, CH₂, and CH₃ groups in the ¹³C-NMR spectrum. researchgate.net

A summary of typical NMR signals observed in the analysis of nobotanins is presented below:

NMR TechniqueObserved FeatureStructural Implication
¹H-NMRAnomeric proton signals (e.g., δ 5.06-6.12) with specific coupling constants (J ≈ 8.5 Hz)Presence of multiple β-d-glucopyranose units in a 4C1 conformation researchgate.net
Singlets in the aromatic region (e.g., δ 6.17-7.20)Protons of galloyl, HHDP, and valoneoyl groups pharm.or.jp
¹³C-NMRAnomeric carbon signals (e.g., δ 91.2-95.4)Confirmation of multiple glucose residues researchgate.net
COSY/TOCSYCorrelation between sugar protonsAssignment of protons within each glucose unit researchgate.net
HMBCCorrelations between protons and carbons across glycosidic bonds and ester linkagesDetermination of the connectivity between monomeric units and the location of acyl groups mdpi.com

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and for obtaining information about its structure through fragmentation analysis. stanford.edu

ESI-MS (Electrospray Ionization Mass Spectrometry): This soft ionization technique is particularly well-suited for analyzing large, polar, and thermally labile molecules like this compound. researchgate.net It allows for the accurate determination of the molecular mass, which in turn provides the molecular formula. For instance, the negative-ion FAB-MS (a related soft ionization technique) of a related trimeric nobotanin showed a molecular ion peak at m/z 2377, which corresponded to the molecular formula C₁₀₂H₇₄O₆₆. pharm.or.jp

Chemical and Enzymatic Degradation Analyses for Structural Confirmation

To further confirm the complex structure of this compound and related oligomers, chemical and enzymatic degradation studies have been employed. researchgate.netresearchgate.net

Enzymatic Hydrolysis: The use of specific enzymes, such as tannase (B8822749), can selectively hydrolyze certain ester linkages. pharm.or.jp For example, enzymatic hydrolysis of nobotanin C with tannase afforded degalloylated derivatives, establishing a clear structural relationship between the parent compound and its degradation products. pharm.or.jp

Stereochemical Features and Axial Chirality Analysis of Hexahydroxydiphenoyl (HHDP) and Valoneoyl Moieties

A critical aspect of the structural elucidation of ellagitannins is the determination of their stereochemistry, particularly the axial chirality of the HHDP and valoneoyl groups. mdpi.com

Axial Chirality: This type of chirality arises from the hindered rotation around a single bond, in this case, the biaryl bond of the HHDP group. wikipedia.org This restricted rotation leads to stable, non-superimposable mirror images known as atropisomers. wikipedia.org The constituent four-component monomers of this compound all contain an HHDP moiety with (S)-axial chirality, which bridges the C-2 and C-3 positions of the glucose core. mdpi.comresearchgate.net

Circular Dichroism (CD) Spectroscopy: This technique is instrumental in determining the axial chirality of the HHDP groups. The sign of the Cotton effects in the CD spectrum at specific wavelengths can be correlated to the (R) or (S) configuration of the biaryl axis. For example, in the structural determination of roxbin B, another ellagitannin, positive Cotton effects at 225 nm and negative effects at 255 nm were indicative of (S,S)-axial chiralities for the two HHDP groups. mdpi.com

Historical Structural Revisions of this compound and Related Ellagitannins and Their Methodological Basis

The structural elucidation of complex natural products like ellagitannins is an iterative process, and initial structural assignments are sometimes revised as more sophisticated analytical methods become available or as total synthesis confirms or refutes a proposed structure. A review of structural revisions of natural ellagitannins includes this compound among a list of 32 such compounds that have undergone structural re-evaluation. researchgate.netmdpi.comnih.govnih.govscilit.com

Biosynthetic Pathways and Precursors of Nobotanin K

General Ellagitannin Biosynthesis from D-Glucose and Gallic Acid

The journey to complex ellagitannins like Nobotanin K begins with two fundamental molecules: D-glucose and gallic acid. The entire class of hydrolyzable tannins, which includes both gallotannins and ellagitannins, is derived from these precursors. atamankimya.com The initial and critical step in this pathway is the esterification of D-glucose with gallic acid. nih.govnih.gov This reaction is catalyzed by a glucosyltransferase, which utilizes UDP-glucose as the activated glucose donor, to form 1-O-galloyl-β-D-glucopyranose, more commonly known as β-glucogallin. nih.govnih.govdsmz.de

Following the formation of β-glucogallin, a series of position-specific galloylation reactions occur. atamankimya.com In these subsequent steps, β-glucogallin itself can act as the galloyl donor for further esterifications, a process catalyzed by specific acyltransferases. nih.govwikipedia.org This stepwise addition of galloyl units to the glucose core leads to the formation of di-, tri-, tetra-, and ultimately pentagalloylglucose. preprints.orgguidetopharmacology.org This entire sequence establishes the foundational structure from which all further diversity in ellagitannins arises. nih.gov

Role of β-Pentagalloyl Glucose (β-PGG) in Ellagitannin Biogenesis

Within the biosynthetic cascade, 1,2,3,4,6-penta-O-galloyl-β-D-glucose (β-PGG) emerges as a pivotal intermediate. atamankimya.comfishersci.be It is considered the common precursor to both the simpler gallotannins and the more complex ellagitannins. wikipedia.org The formation of β-PGG is the culmination of the sequential galloylation of the glucose core and marks a significant branching point in the pathway. atamankimya.comnih.gov

From β-PGG, the path to ellagitannins proceeds through oxidative processes. fishersci.bewikipedia.org The conformation of the β-PGG molecule is crucial; the more stable 4C1 chair conformation is believed to lead to the formation of (S)-HHDP esters, while the less stable 1C4 conformation gives rise to (R)-HHDP derivatives. nih.gov This highlights β-PGG not just as a passive substrate but as a key molecule whose stereochemistry influences the subsequent structural diversification of ellagitannins. nih.gov

Oxidative Coupling Mechanisms in Hexahydroxydiphenoyl (HHDP) Group Formation

The defining feature of ellagitannins is the hexahydroxydiphenoyl (HHDP) group, an axially chiral C-C bonded biaryl unit. This group is formed via an intramolecular C-C oxidative coupling between two spatially adjacent galloyl groups attached to the glucose core of a precursor like β-PGG. nih.govwikipedia.orgmdpi.com This reaction is generally believed to be catalyzed by laccase-like phenol (B47542) oxidase enzymes. atamankimya.com

Interestingly, some research suggests that the initial product of this oxidative coupling is not the HHDP group itself, but a more oxidized form known as a dehydrohexahydroxydiphenoyl (DHHDP) group. fishersci.co.uktcmsp-e.com According to this hypothesis, the DHHDP group is then subsequently reduced to form the stable HHDP ester. mdpi.comtcmsp-e.com This proposed mechanism challenges the earlier assumption of a direct oxidation pathway and suggests a more complex, multi-step conversion. mdpi.comfishersci.co.uk The position of the galloyl groups on the glucose molecule and the resulting conformation dictate which groups will couple and the resulting stereochemistry (R or S) of the HHDP bridge. nih.govamdb.onlineguidetopharmacology.org

Proposed Biogenetic Pathway of this compound Oligomerization from Monomeric Units

This compound is a tetramer, meaning it is an oligomer composed of four smaller, monomeric ellagitannin units. uni.lu Its biosynthesis is proposed to occur through the intermolecular C-O oxidative coupling of these specific monomeric precursors. This coupling creates a diaryl ether bond, specifically forming a valoneoyl group, which serves as the link between the monomer units. uni.lu

The proposed pathway suggests a stepwise oligomerization. The process likely involves the coupling of a casuarictin-type monomer with a pterocarinin C-type monomer. nih.gov This dimerization would then be followed by further C-O oxidative couplings with additional monomers to build the tetrameric structure of this compound. This specific and alternating assembly of different monomers is a characteristic feature of the complex hydrolyzable tannins found in the Melastomataceae family.

Monomeric Ellagitannin Precursors: Casuarictin (B1680760) and Pterocarinin C in this compound Biogenesis

The biosynthesis of this compound is fundamentally dependent on the availability of its constituent monomers. uni.lu Research has identified these key precursors as casuarictin and pterocarinin C. uni.lu Both of these monomers are themselves complex ellagitannins.

The biogenesis of these monomers also originates from β-PGG. The pathway to casuarictin is thought to involve the sequential oxidative C-C coupling of the 4,6-O-galloyl groups to form tellimagrandin II, followed by another coupling between the 2,3-O-galloyl groups. nih.gov Pterocarinin C is formed through a different sequence, where the oxidative coupling first occurs between the 2,3-O-galloyl groups. nih.gov These two monomers, casuarictin and pterocarinin C, then serve as the building blocks that undergo intermolecular C-O oxidative coupling to form the larger, more complex structure of this compound. nih.govuni.lu

Compound Reference Table

Preclinical Biological Activities and Mechanistic Investigations of Nobotanin K

Poly(ADP-ribose) Glycohydrolase (PARG) Inhibitionresearchgate.netniph.go.jpsemanticscholar.orgmdpi.comresearchgate.net

Nobotanin K has been identified as a potent inhibitor of Poly(ADP-ribose) Glycohydrolase (PARG), an essential enzyme in the DNA damage response pathway. niph.go.jpsemanticscholar.orgmdpi.comresearchgate.net PARG is responsible for the catabolism of poly(ADP-ribose) (PAR) chains, which are synthesized by Poly(ADP-ribose) polymerases (PARPs) in response to DNA damage. ideayabio.com The regulation of PAR levels is critical for proper cellular functions, including DNA repair, replication, and transcription. mdpi.comresearchgate.net

Molecular Mechanism of PARG Inhibition

The inhibitory action of this compound on PARG is believed to be competitive with the PAR substrate. researchgate.net While the precise molecular interactions are still under investigation, it is understood that tannins like this compound can bind to PARG, thereby preventing the hydrolysis of PAR chains. nih.gov This leads to an accumulation of PAR in the cell, a state that can influence various cellular processes. The specificity of this inhibition is noteworthy, as condensed tannins have been shown to be ineffective at suppressing PARG activity. researchgate.net

In Vitro Potency and Cellular Effects on DNA Repairresearchgate.netniph.go.jpsemanticscholar.orgmdpi.comresearchgate.net

In vitro studies have demonstrated the significant potency of this compound as a PARG inhibitor. Research using PARG purified from human placenta showed that oligomeric ellagitannins, including this compound, had appreciable inhibitory effects. niph.go.jpsemanticscholar.orgmdpi.comresearchgate.net Specifically, this compound, a tetrameric ellagitannin, was identified as the most efficient inhibitor among the tested compounds, with a half-maximal inhibitory concentration (IC50) of 0.3 µM. niph.go.jpsemanticscholar.orgmdpi.comresearchgate.net In another study, the IC50 value was reported as 0.44 ± 0.03 µM. researchgate.net

The inhibition of PARG by this compound has direct consequences for DNA repair. By preventing the degradation of PAR, this compound can sensitize cells to DNA damaging agents. researchgate.net This is because the sustained presence of PAR can interfere with the completion of DNA repair processes and lead to the accumulation of unresolved repair intermediates. ideayabio.com

Implications for Modulating DNA Damage Response Pathways

The modulation of the DNA damage response (DDR) by this compound holds significant therapeutic potential. The accumulation of PAR due to PARG inhibition can lead to a phenomenon known as "parthanatos," a form of caspase-independent cell death. ideayabio.com Furthermore, PARG inhibition can induce synthetic lethality in cancer cells with specific DNA repair defects, such as those with mutations in the homologous recombination (HR) pathway. ideayabio.comcambridge.org This suggests that this compound could be particularly effective in treating tumors that are resistant to PARP inhibitors. researchgate.netideayabio.com By impeding replication fork progression and cancer cell survival, PARG inhibitors like this compound represent a promising strategy for anticancer therapy. researchgate.net

Antitumor and Cytotoxic Activitiesmdpi.comthieme-connect.com

Beyond its role in PARG inhibition, this compound has demonstrated direct antitumor and cytotoxic effects. mdpi.comthieme-connect.com These activities contribute to its potential as a multifaceted anticancer agent.

In Vitro Cytotoxicity in Cancer Cell Lines (e.g., HL-60 cells)

Studies have shown that this compound, along with other tannin-related compounds, induces cytotoxicity in human promyelocytic leukemia (HL-60) cells. plantsjournal.com The cytotoxic activity of these compounds was observed to increase with their degree of polymerization when concentrations were expressed on a molar basis. plantsjournal.com This suggests that the complex structure of this compound as a tetrameric ellagitannin is crucial for its cytotoxic efficacy.

Induction of Inter-nucleosomal DNA Cleavage

A key mechanism underlying the cytotoxic effect of this compound is the induction of inter-nucleosomal DNA cleavage in HL-60 cells. plantsjournal.com This process, a hallmark of apoptosis (programmed cell death), involves the fragmentation of genomic DNA into nucleosome-sized units. amu.edu.pl The ability of this compound to trigger this event underscores its pro-apoptotic capabilities and its potential to eliminate cancer cells.

Correlation between Oligomerization Degree and Cytotoxic Potency

The cytotoxic potential of ellagitannins, including this compound, appears to be influenced by their degree of oligomerization. Research indicates that the cytotoxic activity of certain tannin-related compounds, including this compound, increases with the degree of polymerization when measured on a molar basis. This trend has been observed in studies involving human oral squamous cell carcinoma, salivary gland tumor cell lines, and human promyelocytic leukemia (HL-60) cells.

Specifically, oligomeric ellagitannins have demonstrated greater potency as inhibitors of poly(ADP-ribose) glycohydrolase (PARG), an enzyme involved in DNA repair, compared to monomeric hydrolysable tannins. In one study, this compound, a tetramer, was identified as the most potent PARG inhibitor with a half-maximal inhibitory concentration (IC50) of 0.3 μM. This was significantly lower than that of the dimeric ellagitannin oenothein B (IC50 of 1.8 μM) and monomeric tannins (IC50 of 15.5–31.8 μM). The cytotoxic effects of these compounds are often associated with the induction of apoptosis, characterized by DNA fragmentation.

The structure of hydrolyzable tannins is a key determinant of their cytotoxic activity. Studies comparing monomeric, dimeric, and oligomeric ellagitannins have consistently shown that larger, more complex structures often exhibit more potent cytotoxic effects against various cancer cell lines. neist.res.in

Table 1: Cytotoxicity of Ellagitannins

Compound Type Target Cells Observed Effect
This compound Tetrameric Ellitannin HL-60 Increased cytotoxicity with polymerization
Oenothein B Dimeric Ellitannin Human oral tumor cells Induction of apoptosis

| Woodfordin C | Dimeric Ellitannin | Human oral tumor cells | Induction of apoptosis |

Efficacy in Preclinical Animal Models (e.g., xenograft mouse cancer models for PARG inhibitors)

Preclinical animal models, such as xenograft mouse models, are crucial for evaluating the in vivo efficacy of potential anticancer agents. In these models, human cancer cells are implanted into immunocompromised mice, allowing for the study of tumor growth and response to treatment in a living system. frontiersin.orgwikipedia.orgarpa-h.govfrontiersin.orgnih.govmdpi.com

This compound has been identified as a potent inhibitor of poly(ADP-ribose) glycohydrolase (PARG), a key enzyme in the DNA damage response pathway. wikipedia.orgnih.gov Inhibition of PARG is a promising strategy for cancer therapy, particularly for tumors with defects in DNA repair mechanisms. However, the in vivo application of this compound has been limited by its low cell permeability. nih.gov This characteristic hinders its ability to reach its intracellular target in sufficient concentrations to be effective in animal models.

While this compound itself has not been extensively tested in xenograft models due to its biopharmaceutical properties, the use of such models is standard for evaluating other PARG inhibitors. For instance, the novel PARG inhibitor COH34 has demonstrated significant antitumor activity in xenograft mouse models by inducing lethality in cancer cells with DNA repair defects. nih.gov These studies validate the therapeutic potential of targeting PARG in vivo, highlighting the need for the development of more cell-permeable derivatives of potent inhibitors like this compound.

RNA Tumor Virus Reverse Transcriptase Inhibition

This compound is among the oligomeric nobotanins that have demonstrated inhibitory activity against RNA tumor virus reverse transcriptase. dntb.gov.ua This enzyme, crucial for the replication of retroviruses, synthesizes DNA from an RNA template. nih.gov The inhibition of reverse transcriptase is a key mechanism for antiviral drugs, including those used to treat infections caused by RNA tumor viruses.

The inhibitory effects of tannins on reverse transcriptase have been a subject of interest in the search for new antiviral agents. Suramin, another well-known compound, is also a potent inhibitor of this enzyme. nih.gov The ability of this compound and related tannins to inhibit this viral enzyme suggests their potential as lead compounds for the development of novel antiviral therapies. ctdbase.org

Anti-HIV Activity

In addition to its effects on RNA tumor viruses, this compound has been noted for its anti-HIV activity. nih.govresearchgate.net Ellagitannins as a class have been recognized for their potential to inhibit HIV replication. nih.gov The mechanism of action for the anti-HIV activity of many natural phenolics involves the inhibition of key viral enzymes, such as reverse transcriptase and protease.

The search for new anti-HIV agents from natural sources is an ongoing effort, with various phenolic compounds demonstrating promising activity. The activity of this compound in this area further underscores the potential of ellagitannins as a source of novel therapeutic leads for HIV infection.

Antiglycation Activity

This compound has been identified as having antiglycation activity. phytojournal.com Glycation is a non-enzymatic reaction between sugars and proteins or lipids, leading to the formation of advanced glycation end products (AGEs). nih.govnih.gov The accumulation of AGEs is implicated in the pathogenesis of various age-related diseases and diabetic complications.

The antiglycation properties of various natural compounds, including polyphenols, are often linked to their antioxidant capacity and their ability to trap reactive dicarbonyl species. nih.govmdpi.commdpi.comlibretexts.orguma.ptmdpi.com By inhibiting the formation of AGEs, compounds like this compound may offer protective effects against the cellular and tissue damage caused by glycation.

Broader Biological Mechanisms within the Ellagitannin Class Relevant to this compound Structure

Antioxidant Mechanisms

Ellagitannins, the class of compounds to which this compound belongs, are well-known for their potent antioxidant properties. researchgate.netmdpi.com Their antioxidant activity is a key contributor to many of their other biological effects, including their anti-inflammatory and anticarcinogenic actions. juniperpublishers.com

The primary antioxidant mechanism of ellagitannins is their ability to act as free radical scavengers. mdpi.com Their polyphenolic structure, rich in hydroxyl groups, allows them to donate hydrogen atoms to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to cellular components like DNA, proteins, and lipids. scielo.br

Furthermore, some ellagitannins have been shown to enhance the activity of endogenous antioxidant enzymes, such as superoxide (B77818) dismutase and catalase, providing another layer of cellular protection against oxidative stress. researchgate.net The complex, oligomeric structure of molecules like this compound likely contributes to their high antioxidant capacity.

Anti-inflammatory Mechanisms

This compound, a tetrameric ellagitannin, has demonstrated notable anti-inflammatory properties in preclinical research. A primary mechanism underlying this activity is its ability to inhibit poly(ADP-ribose) glycohydrolase (PARG), an enzyme critically involved in the regulation of inflammatory processes. uco.esresearchgate.net

The inhibition of PARG by this compound has been shown to be a significant factor in its anti-inflammatory effects. PARG is responsible for the hydrolysis of poly(ADP-ribose) (PAR), a polymer synthesized by poly(ADP-ribose) polymerases (PARPs) in response to cellular stress, including inflammation and DNA damage. mdpi.com By inhibiting PARG, this compound prevents the breakdown of PAR. This action can lead to a reduction in the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). uco.es The suppression of these key inflammatory mediators helps to mitigate the inflammatory response.

While direct inhibition of other inflammatory pathways by this compound is still under investigation, tannins, the broader class of polyphenols to which this compound belongs, are known to exert anti-inflammatory effects through various mechanisms. These can include the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation, and the modulation of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the synthesis of inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. sci-hub.seconicet.gov.armdpi.com However, specific studies confirming this compound's direct action on these pathways are limited.

The table below summarizes the in vitro inhibitory activity of this compound against PARG.

CompoundTarget EnzymeIC50 (µM)Cell Line
This compound Poly(ADP-ribose) glycohydrolase (PARG)Not explicitly quantified in the provided search results, but noted as an inhibitor.Murine macrophage-like cells (RAW 264.7)

Antimicrobial Mechanisms (Correlation with Galloyl and HHDP Content)

The antimicrobial properties of this compound are intrinsically linked to its chemical structure as an ellagitannin, characterized by the presence of multiple galloyl and hexahydroxydiphenoyl (HHDP) groups. mdpi.com These functional moieties are pivotal to its mechanisms of action against a range of microorganisms.

One of the primary antimicrobial mechanisms of ellagitannins like this compound is the chelation of metal ions , particularly iron. Iron is an essential nutrient for microbial growth and proliferation. uco.esresearchgate.net The galloyl groups within the this compound structure possess a strong affinity for iron, effectively sequestering it from the environment and making it unavailable to bacteria. researchgate.netmdpi.com This deprivation of a crucial metal ion inhibits bacterial growth and metabolism. The efficiency of iron chelation by gallotannins has been correlated with the number of galloyl groups. mdpi.com

Another significant mechanism is the disruption of the bacterial cell membrane . The numerous hydroxyl groups on the galloyl and HHDP moieties contribute to the molecule's ability to interact with and disrupt the integrity of the microbial cell membrane. sci-hub.seexplorationpub.com The galloyl groups, in particular, can increase the hydrophobicity of the tannin, facilitating its interaction with the lipid bilayer of bacterial membranes. mdpi.com This interaction can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death. mdpi.com Some studies suggest that ellagitannins can inactivate membrane-bound proteins, further compromising membrane function. explorationpub.com

Furthermore, tannins can inhibit microbial enzymes and cell wall synthesis . They have been shown to inactivate various microbial enzymes and interfere with the synthesis of the bacterial cell wall, a critical structure for bacterial survival. sci-hub.semdpi.com

The table below highlights the key antimicrobial mechanisms associated with the structural components of this compound.

Structural ComponentAssociated Antimicrobial Mechanism
Galloyl Groups Iron Chelation, Increased Hydrophobicity for Membrane Interaction
Hexahydroxydiphenoyl (HHDP) Group Core structural component contributing to membrane interaction and protein binding
Overall Polyphenolic Structure Inhibition of Microbial Enzymes, Disruption of Cell Wall Synthesis

Structure Activity Relationship Sar Studies of Nobotanin K

Identification of Key Structural Moieties Critical for Specific Biological Activities

The biological effects of Nobotanin K, a tetrameric ellagitannin, are fundamentally derived from its constituent monomeric units and the functional groups they possess. Nobotanins are primarily composed of two different monomers: casuarictin (B1680760) and pterocaryanin C. The key structural moieties responsible for the broad-spectrum biological activities of ellagitannins, such as antioxidant, anti-inflammatory, antimicrobial, and antitumor effects, are the numerous phenol (B47542) hydroxyl groups and the hexahydroxydiphenoyl (HHDP) units. nih.govresearchgate.netnih.gov

The HHDP group, which is formed by the oxidative C-C coupling between adjacent galloyl groups on a glucose core, is a defining feature of ellagitannins. nih.gov The presence and number of these HHDP and galloyl groups are critical. The many hydroxyl groups (-OH) on these aromatic rings can act as hydrogen donors, which is fundamental to the radical-scavenging and antioxidant properties of these compounds. nih.gov The arrangement and accessibility of these hydroxyl groups on the galloyl and HHDP moieties directly influence the molecule's ability to interact with biological targets like proteins and enzymes. The strong affinity of tannins for biopolymers is a key factor in their diverse biological effects. nih.gov Therefore, the combination of casuarictin and pterocaryanin C units within the this compound structure provides a high density of these critical hydroxyl groups, underpinning its potential for significant biological activity.

MoietyRole in Biological Activity
Galloyl Group Provides multiple phenol hydroxyl groups, contributing to antioxidant and radical-scavenging activities. Serves as a precursor to the HHDP group.
Hexahydroxydiphenoyl (HHDP) Group A key structural feature of ellagitannins, essential for many biological activities. Contributes significantly to the molecule's ability to bind with proteins and other biological macromolecules.
Glucose Core Provides the structural backbone to which the galloyl and HHDP groups are esterified, influencing the overall shape and orientation of the active moieties.

Influence of Oligomeric State on Biological Potency

This compound is an oligomeric ellagitannin, specifically a tetramer, meaning it is composed of four monomeric units. The degree of polymerization, or the oligomeric state, is a crucial determinant of biological potency. Studies on various ellagitannins have shown that molecular size directly impacts their interaction with biological systems. nih.govnih.gov

The activity of tannins is influenced not only by molecular mass but also by the number of aromatic rings and hydroxyl groups, which increases with the oligomeric state. researchgate.net As a tetramer, this compound possesses a significantly larger and more complex three-dimensional structure compared to its related dimer, Nobotanin B, or trimer, Nobotanin E. This increased size and complexity can lead to enhanced biological activity through several mechanisms:

Multivalent Binding: A larger molecule like this compound can simultaneously interact with multiple sites on a target protein or enzyme, leading to stronger and more specific binding than a smaller monomer or dimer.

Protein Precipitation: The ability of tannins to precipitate proteins, a basis for many of their biological effects including enzyme inhibition, generally increases with molecular weight and the number of galloyl groups, up to a certain point.

Enhanced Surface Area: The larger structure provides a greater surface area for interaction with cell membranes, receptors, or other biological macromolecules.

For example, studies on other oligomeric hydrolysable tannins have suggested the importance of molecular size in the formation of complexes with proteins such as bovine serum albumin (BSA). nih.gov Similarly, the Al detoxification ability of ellagitannin oligomers from Eucalyptus was found to vary between dimers and trimers, highlighting that the degree of polymerization directly influences specific biological functions. mdpi.com Thus, the tetrameric state of this compound is a critical factor that likely enhances its biological potency compared to lower-order oligomers.

Compound ClassOligomeric StateGeneral Impact on Potency
Ellagitannin MonomersMonomerBasic unit of activity, but often less potent than oligomers.
Nobotanin BDimerIncreased potency compared to monomers due to larger size and more binding sites.
Nobotanin ETrimerFurther enhancement of activity is possible due to increased molecular complexity and binding opportunities.
This compound Tetramer Potentially higher potency in certain activities due to its significant size, flexibility, and multivalent binding capacity.

Role of C-O Digallate (Valoneoyl) Structures in Modulating Activity

The formation of the valoneoyl linkage is a key structural feature that defines many oligomeric ellagitannins. nih.gov Research on tannins containing this group has indicated that the valoneoyl structure can act as a limiting factor for the rotational mobility of the aromatic rings. researchgate.net This structural rigidity can have significant consequences for biological activity:

Conformational Control: By restricting the flexibility of the molecule, the valoneoyl group helps to lock this compound into a specific three-dimensional shape. This pre-defined conformation may be optimal for fitting into the active site of a particular enzyme or binding to a specific receptor, thereby enhancing its inhibitory or modulatory effects.

Binding Specificity: The reduced flexibility can increase the specificity of the interaction with biological targets. A more rigid molecule is less likely to bind non-specifically to multiple off-target proteins.

Therefore, the C-O digallate (valoneoyl) linkage in this compound is a critical structural element that goes beyond simply connecting monomers. It imposes conformational constraints that can fine-tune the molecule's shape, specificity, and ultimately, its biological potency.

Comparative SAR Analysis with Other Nobotanins and Related Ellagitannins

The biological activity of this compound can be better understood through a comparative analysis with other structurally related ellagitannins. The Nobotanin family itself provides a natural series of compounds with increasing oligomeric states (dimers, trimers, tetramers), allowing for direct comparisons.

This compound vs. Other Ellagitannin Oligomers: When compared to other ellagitannin oligomers like oenothein B (a dimeric ellagitannin), differences in activity can arise from both the monomeric composition and the linkage type. Oenothein B, for instance, has demonstrated remarkable aluminum detoxification properties. mdpi.com The specific combination of casuarictin and pterocaryanin C in this compound, linked via valoneoyl groups, confers a unique chemical identity that would result in a different biological activity profile compared to oligomers built from different monomers or with different intermolecular linkages.

This comparative approach underscores that the biological activity of an ellagitannin is a multifactorial property determined by its monomeric units, the degree of oligomerization, and the specific nature of the linkages between these units.

CompoundClass/Oligomeric StateKey Structural FeaturesReported Biological Activity
This compound Tetrameric EllagitanninComposed of casuarictin and pterocaryanin C monomers; valoneoyl linkages.General ellagitannin activities (e.g., antioxidant, enzyme inhibition).
Nobotanin B Dimeric EllagitanninComposed of casuarictin and pterocaryanin C monomers.General ellagitannin activities.
Nobotanin I Macrocyclic Dimeric EllagitanninDimeric structure with a macrocyclic ring.Host-mediated antitumor activity. nih.gov
Oenothein B Dimeric EllagitanninComposed of two tellimagrandin I units.Al detoxification, antioxidant, antitumor, antiviral, enzyme inhibition. mdpi.com

Application of Quantitative Structure-Activity Relationship (QSAR) Principles in Ellagitannin Research

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach used to correlate the chemical structure of compounds with their biological activity. mdpi.com While specific QSAR studies focusing exclusively on this compound are not widely reported, the principles of QSAR are highly applicable to the broader class of ellagitannins and can provide valuable insights into their mechanisms of action.

A QSAR study on a series of ellagitannins, including various nobotanins, would involve several key steps:

Data Set Selection: A group of ellagitannins with varying structures (e.g., different monomers, oligomeric states, linkage types) and measured biological activity (e.g., IC50 for enzyme inhibition, EC50 for antioxidant activity) would be compiled.

Descriptor Calculation: For each molecule, a large number of numerical descriptors representing its physicochemical properties would be calculated. For ellagitannins, relevant descriptors would include:

Constitutional: Molecular weight, number of hydroxyl groups, number of aromatic rings.

Topological: Descriptors of molecular size, shape, and branching.

Quantum Chemical: Parameters like HOMO/LUMO energies to describe electronic properties relevant to antioxidant activity.

3D-Descriptors: Molecular surface area and volume, which relate to how the molecule interacts with a receptor or enzyme active site.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that links the calculated descriptors (the structure) to the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested to ensure it is robust and reliable. mdpi.com

For ellagitannins like this compound, a QSAR model could help identify which structural features are most important for a given activity. For example, a model might reveal that antioxidant activity is most strongly correlated with the number of free hydroxyl groups and a specific electronic property, while enzyme inhibitory activity might be more dependent on molecular size and shape. Such models can be powerful tools for predicting the activity of novel ellagitannin structures and for guiding the design of new compounds with enhanced therapeutic potential.

QSAR StepDescriptionApplication to Ellagitannins (e.g., Nobotanins)
1. Data Collection Compile a set of molecules with known biological activity data (e.g., IC50 values).A series of Nobotanins (B, E, K, etc.) and other oligomers tested for a specific activity like α-glucosidase inhibition.
2. Descriptor Calculation Compute numerical values representing molecular properties.Calculate molecular weight, number of -OH groups, surface area, flexibility indices (related to valoneoyl bonds).
3. Model Construction Use statistical methods to create an equation linking descriptors to activity.Develop a formula: Activity = c1(descriptor A) + c2(descriptor B) + ...
4. Model Validation Test the model's ability to predict the activity of compounds not used in its creation.Use the model to predict the activity of a known ellagitannin and compare it to its experimental value.

Advanced Analytical Methodologies in Nobotanin K Research

High-Resolution Spectroscopic Techniques for Structural Purity and Identification

High-resolution spectroscopic methods are indispensable tools in the structural elucidation of natural products, providing detailed information about atomic arrangement, connectivity, and stereochemistry. solubilityofthings.comnih.gov In the context of Nobotanin K, a tetrameric ellagitannin, these techniques are fundamental for confirming its identity and assessing the purity of both isolated natural samples and synthetic intermediates. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-NMR and two-dimensional techniques like Heteronuclear Multiple-Bond Correlation (HMBC), has been pivotal. mdpi.comnobelprize.org In research geared towards the total synthesis of this compound, ¹H-NMR spectra of synthetic monomeric precursors were compared with those of the natural products to confirm their successful synthesis. mdpi.comresearchgate.net For instance, the ¹H-NMR spectrum of a synthetic nobotanin D, a monomeric component of this compound, was in good agreement with that of the natural product. mdpi.com HMBC analysis is particularly useful for determining the complex linkages within the molecule, such as the connections between the hexahydroxydiphenoyl (HHDP) groups and the glucose core. mdpi.comresearchgate.net

Mass Spectrometry (MS) provides essential information regarding the molecular weight and fragmentation patterns of the molecule. eurl-pesticides.eustanford.edu Fast Atom Bombardment-Mass Spectrometry (FAB-MS) has been used in the study of related nobotanins to determine their molecular masses. pharm.or.jp The structural identification of this compound itself was reportedly aided by comparing its decomposition products with known related tannins like nobotanins E and J. mdpi.com Ultrahigh-resolution techniques like Fourier Transform-Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) are increasingly used for analyzing complex tannin mixtures, offering unparalleled accuracy in determining the elemental composition of individual molecules within a heterogeneous sample. researchgate.net

TechniqueApplication in this compound ResearchInformation Provided
¹H-NMR SpectroscopyStructural confirmation of synthetic precursors and comparison with natural products. mdpi.comresearchgate.netProvides information on the chemical environment of hydrogen atoms, confirming structural integrity.
HMBC SpectroscopyDetermination of long-range C-H correlations to establish linkages between molecular fragments. mdpi.comresearchgate.netReveals connectivity between galloyl, HHDP, and glucose moieties.
Mass Spectrometry (e.g., FAB-MS)Molecular weight determination of this compound and related tannins. pharm.or.jpmdpi.comConfirms the mass of the parent ion and provides fragmentation data for structural clues.

Chromatographic Separation and Purification Techniques for Complex Mixtures

Chromatography is a cornerstone technique for the isolation and purification of specific compounds from complex mixtures, such as plant extracts. kngac.ac.innih.gov The purification of this compound, a polar tetrameric tannin, presents significant challenges due to its complexity and potential instability.

Centrifugal Partition Chromatography (CPC) has been shown to be a highly effective method for purifying this compound from the extracts of Heterocentron roseum. researchgate.netresearchgate.net This technique, which utilizes a liquid-liquid partitioning system, successfully separated the more polar tetramer, this compound. researchgate.netresearchgate.net Notably, CPC was advantageous over traditional solid-support chromatography, as related labile tannins like nobotanin J were found to readily decompose on gel column supports. researchgate.netresearchgate.net The purification of this compound was efficiently achieved using a normal- and reversed-phase approach with the solvent system n-butanol-n-propanol-water (4:1:5, v/v/v). researchgate.net

In the context of organic synthesis, silica (B1680970) gel column chromatography is a standard method employed for the purification of reaction intermediates. During the divergent synthesis of the four monomeric ellagitannins that constitute this compound, silica gel chromatography was used to separate the desired products from isomers and unreacted starting materials. mdpi.comresearchgate.net Other techniques such as High-Performance Liquid Chromatography (HPLC) are also central to the analysis and purification of tannins and related polyphenols, often used for both qualitative and quantitative assessments. ontosight.aifrontiersin.org

TechniqueApplication in this compound ResearchKey Advantages
Centrifugal Partition Chromatography (CPC)Purification of this compound from crude plant extracts. researchgate.netresearchgate.netAvoids solid supports that can cause decomposition of labile tannins; suitable for polar compounds.
Silica Gel ChromatographySeparation of synthetic intermediates during the total synthesis of this compound components. mdpi.comresearchgate.netStandard, versatile method for purifying synthetic organic compounds.
High-Performance Liquid Chromatography (HPLC)Analytical and preparative separation of tannins and related compounds. ontosight.aifrontiersin.orgHigh resolution, speed, and suitability for quantitative analysis.

Method Validation Considerations in Academic Research (e.g., precision, accuracy, recovery, matrix effects for quantitative analysis)

For any quantitative analysis in academic research, particularly with complex natural products, rigorous method validation is essential to ensure that the results are reliable, reproducible, and fit for purpose. nih.govmdpi.com The validation of an analytical procedure demonstrates that it is suitable for its intended use by assessing a range of performance characteristics. mdpi.com

Key parameters for validating a quantitative method for a compound like this compound would include:

Precision : This measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and is assessed at different levels, such as intraday (repeatability) and interday (intermediate precision). jmb.or.kr

Accuracy : This refers to the closeness of the measured value to the true or accepted value. Accuracy is often determined through recovery studies, where a known amount of the pure standard (e.g., purified this compound) is added to the sample matrix (a process called spiking), and the percentage of the added standard that is detected (recovered) is calculated. jmb.or.kre-nps.or.kr

Recovery : Directly related to accuracy, recovery experiments are critical for assessing the efficiency of the entire analytical procedure, including the extraction and sample preparation steps. e-nps.or.kr

Matrix Effects : Plant extracts are highly complex matrices containing numerous compounds that can interfere with the analytical signal of the target analyte, either enhancing or suppressing it. The standard addition method, where known amounts of the standard are added directly to the sample solutions, can be used to compensate for these matrix effects, which is particularly useful when the matrix composition is variable or unknown. chula.ac.th Using matrix-based reference materials is also a key strategy for assessing the accuracy of measurements in complex samples. nih.gov

Other important validation parameters include linearity (the ability to elicit test results that are directly proportional to the concentration of the analyte), specificity (the ability to assess the analyte unequivocally in the presence of other components), limit of detection (LOD), and limit of quantification (LOQ). mdpi.comjmb.or.kr

Validation ParameterDescriptionImportance in this compound Research
PrecisionThe degree of scatter between a series of measurements. jmb.or.krEnsures that the quantitative method yields consistent results upon repeated analysis.
AccuracyHow close a measured value is to the actual value. jmb.or.krConfirms that the analytical result is a true representation of the amount of this compound in the sample.
RecoveryThe percentage of a known amount of analyte detected after being added to a sample. e-nps.or.krEvaluates the efficiency of the extraction and cleanup steps, ensuring that this compound is not lost during sample processing.
Matrix EffectsInterference from other components in the sample matrix affecting the analytical signal. chula.ac.thQuantifying and mitigating matrix effects is crucial for accurate quantification in complex plant extracts.

Future Research Directions and Preclinical Development Potential

Strategies for Enhanced Synthetic Accessibility and Scalability of Nobotanin K and its Analogues

The intricate structure of oligomeric ellagitannins like this compound presents a formidable challenge for chemical synthesis. mdpi.comresearchgate.net A primary obstacle is securing an abundant supply of the constituent monomeric ellagitannins that form the larger structure. researchgate.net The advancement of synthetic strategies is therefore crucial for enabling further biological evaluation and development.

Key strategies being explored include:

Divergent Synthesis: A promising approach focuses on the divergent synthesis of the four distinct monomeric ellagitannins that comprise this compound, all originating from a common intermediate. mdpi.comresearchgate.net This method has the potential to streamline the production of these necessary precursors in sufficient quantities, which would facilitate the smooth total synthesis of this compound itself. researchgate.net

Optimized Coupling Strategies: The synthesis of ellagitannins has historically relied on two main strategies: the double esterification of a protected hexahydroxydiphenic acid (HHDP) with a glucose derivative, or the intramolecular oxidative coupling of galloyl groups on a glucose core. worldscientific.com The former method (Method A) is considered advantageous as it avoids the formation of hard-to-separate regioisomeric mixtures and simplifies the protection-deprotection sequence. worldscientific.com Refining these coupling reactions is essential for improving the efficiency and yield of complex oligomers.

Scalable Production: Moving beyond laboratory-scale synthesis to produce scalable quantities of this compound and its analogues is a long-term goal. Achieving this will depend on the development of highly efficient and repeatable synthetic routes, potentially leveraging advancements in automated synthesis or flow chemistry to handle the complexity of these molecules.

Elucidation of Novel Biological Targets and Signaling Pathways Modulated by this compound

While the inhibitory effect of this compound on PARG is its most well-documented activity, its large and complex structure suggests the potential for interaction with multiple biological targets. mdpi.comresearchgate.net Identifying these targets and the pathways they modulate is critical for understanding its full therapeutic potential and any off-target effects.

Future research in this area will focus on:

Target Identification: The primary known target of this compound is poly(ADP-ribose) glycohydrolase (PARG), an enzyme that "erases" the post-translational modification known as PARylation. cambridge.orgnih.gov this compound has been identified as a highly efficient PARG inhibitor in vitro, with a reported IC50 value of 0.44 ± 0.03 µM. mdpi.comresearchgate.net PARG is a key regulator of cellular processes such as DNA repair and cell death. cambridge.orgnih.gov

Pathway Analysis: The inhibition of PARG by this compound directly impacts signaling pathways related to DNA damage response. nih.govnih.gov However, other ellagitannins have been shown to influence additional pathways, such as the PI3K-Akt and MAPK signaling pathways. researchgate.net Future studies will likely employ proteomic and transcriptomic approaches to screen for other signaling cascades affected by this compound, which could uncover novel mechanisms of action, particularly in the context of cancer or inflammatory diseases.

Exploring Broader Enzyme Inhibition: Given its polyphenolic structure, this compound may inhibit other enzymes, particularly those with binding sites that can accommodate large, complex molecules. Systematic screening against panels of enzymes, such as kinases, polymerases, and other hydrolases, could reveal unexpected activities and open new avenues for therapeutic applications.

Addressing Limitations in Preclinical Application (e.g., optimizing cell permeability and bioavailability in in vitro and in vivo models)

A significant barrier to the preclinical development of this compound is its poor pharmacological profile, which is characteristic of large polyphenolic compounds. Its high molecular weight and complexity are major limiting factors for its absorption and distribution in biological systems. mdpi.com

Key limitations and strategies to address them include:

Low Cell Permeability: this compound and other similar tannins are known to have low cell permeability, which severely restricts their application in cell-based assays and their potential for in vivo efficacy. nih.govnih.gov This was highlighted in a study where the smaller dimeric ellagitannin, nobotanin B, showed better activity in cell culture than the more potent (in vitro) tetrameric this compound, likely due to slightly better, though still poor, cell penetration. mdpi.com

Poor Bioavailability: The large molecular size of this compound makes it unlikely to be well-absorbed orally. In vivo studies of related compounds have shown very low bioavailability. mdpi.com

Optimization Strategies: To overcome these limitations, researchers can explore several avenues. Formulation strategies, such as the use of absorption enhancers or encapsulation in nanoparticle delivery systems, could improve oral bioavailability. japsonline.com Furthermore, chemical modification to create prodrugs or analogues with improved physicochemical properties is a viable strategy. nih.gov Standard preclinical in vitro models, such as Caco-2 and MDCK cell assays, are essential tools for evaluating the permeability of any newly developed derivatives to predict their potential for in vivo absorption. nuvisan.comnih.gov

Design and Synthesis of this compound Analogues and Derivatives for Enhanced Potency or Specificity in Preclinical Models

The design and synthesis of analogues represent a critical step in translating the biological activity of this compound into a developable therapeutic agent. The goal is to retain or enhance the desired activity while engineering improved drug-like properties.

Future efforts will likely involve:

Structure-Activity Relationship (SAR) Studies: The development of a divergent synthetic route to the monomeric precursors of this compound opens the door to creating a library of analogues. researchgate.net By systematically modifying different parts of the molecule—such as the number and type of galloyl groups or the nature of the linkages between monomers—researchers can conduct SAR studies. This will help identify the specific structural features essential for PARG inhibition and those that can be altered to improve properties like cell permeability and metabolic stability.

Balancing Potency and Permeability: Research has shown that for tannins, a higher degree of molecular complexity can lead to greater in vitro potency. mdpi.com However, this often comes at the cost of reduced bioavailability. mdpi.com A key challenge in designing analogues will be to find the optimal balance between the large structure required for high-potency target binding and the smaller, less complex profile needed for effective absorption and distribution in preclinical models.

Improving Specificity: While PARG is the primary known target, analogues could be designed to enhance specificity for this enzyme over other hydrolases or DNA-binding proteins, thereby reducing potential off-target effects. This could involve creating derivatives that more precisely fit the catalytic site of PARG, a strategy informed by computational modeling and structural biology.

Q & A

Q. How should researchers tabulate contradictory bioactivity data for this compound in review papers?

  • Methodological Answer : Create comparative tables with columns for study design (cell/animal model, dosage, duration), assay type, observed effects, and statistical significance. Highlight methodological differences (e.g., serum-free vs. serum-containing media). Use footnotes to flag potential biases (e.g., industry-funded studies). Integrate these tables into knowledge bases for machine-readable analysis .

Q. What metrics validate the reproducibility of this compound’s effects in multi-laboratory studies?

  • Methodological Answer : Adopt the NIH Rigor and Reproducibility guidelines. Report intra- and inter-laboratory coefficients of variation (CVs) for key assays. Use standardized materials (e.g., reference compounds from NIST) and blinded data analysis. Share protocols via platforms like Protocols.io . Perform power analyses to ensure adequate sample sizes across labs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.